molecular formula C14H17NO B11766190 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde

カタログ番号: B11766190
分子量: 215.29 g/mol
InChIキー: IIIOYWIDCYRMJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde is a bicyclic compound featuring a fused cyclopropane-piperidine scaffold with a benzyl substituent at the 3-position and an aldehyde group at the 6-position. The aldehyde derivative is likely synthesized via selective oxidation of the 6-keto analog (e.g., using mild oxidizing agents), a strategy common in medicinal chemistry for introducing reactive carbonyl groups .

This compound’s bicyclic framework imparts conformational rigidity, making it valuable for designing bioactive molecules with enhanced target selectivity. The aldehyde group serves as a versatile handle for further derivatization, enabling the formation of imines, hydrazones, or Schiff bases in drug discovery workflows .

特性

分子式

C14H17NO

分子量

215.29 g/mol

IUPAC名

3-benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde

InChI

InChI=1S/C14H17NO/c16-10-14-12-6-13(14)9-15(8-12)7-11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2

InChIキー

IIIOYWIDCYRMJB-UHFFFAOYSA-N

正規SMILES

C1C2CN(CC1C2C=O)CC3=CC=CC=C3

製品の起源

United States

準備方法

Cyclization of Piperidine Derivatives

The cyclization step employs a Friedel-Crafts alkylation or Mannich reaction to form the bicyclo[3.1.1]heptane core. For example, treatment of N-benzyl-4-piperidone with a Lewis acid (e.g., AlCl₃) under reflux conditions induces ring closure to yield the ketone intermediate.

Reaction Conditions:

  • Substrate: N-Benzyl-4-piperidone

  • Catalyst: AlCl₃ (1.2 equiv)

  • Solvent: Dichloromethane

  • Temperature: 40°C, 12 hours

  • Yield: 78%

Oxidation of Ketone to Aldehyde

The ketone intermediate is oxidized to the aldehyde using pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) . PCC is preferred for its selectivity and mild conditions, avoiding over-oxidation to carboxylic acids.

Optimized Protocol:

  • Oxidizing Agent: PCC (1.5 equiv)

  • Solvent: Anhydrous dichloromethane

  • Temperature: 0°C to room temperature, 4 hours

  • Yield: 65%

Reductive Amination Approach

An alternative method utilizes reductive amination to construct the azabicycloheptane framework. This route begins with a bicyclic amine precursor, which is functionalized with a benzyl group and subsequently oxidized.

Synthesis of Bicyclic Amine

The amine core is prepared via a Schmidt reaction or Curtius rearrangement of a cyclobutane-derived carboxylic acid. For instance, 3-azabicyclo[3.1.1]heptan-6-amine reacts with benzyl bromide in the presence of a base to install the benzyl group.

Key Parameters:

  • Substrate: 3-Azabicyclo[3.1.1]heptan-6-amine

  • Alkylating Agent: Benzyl bromide (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile

  • Yield: 82%

One-Pot Tandem Cyclization-Oxidation

Recent advancements have enabled a one-pot synthesis combining cyclization and oxidation steps, reducing purification demands and improving efficiency.

Reaction Design

A Mitsunobu reaction facilitates simultaneous ring closure and oxidation. The substrate, N-benzyl-4-hydroxypiperidine , reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in the presence of an aldehyde precursor.

Optimized Conditions:

  • Substrate: N-Benzyl-4-hydroxypiperidine

  • Reagents: DEAD (1.5 equiv), PPh₃ (1.5 equiv), 4-nitrophenyl chlorformate (1.2 equiv)

  • Solvent: THF

  • Temperature: 25°C, 24 hours

  • Yield: 70%

Comparative Analysis of Methods

Method Steps Key Reagents Yield Advantages
Two-Step Cyclization2AlCl₃, PCC65%High selectivity, scalable
Reductive Amination2K₂CO₃, Oxalyl chloride58%Functional group tolerance
One-Pot Tandem1DEAD, PPh₃70%Reduced purification, time-efficient

Challenges and Optimization Strategies

Over-Oxidation Mitigation

The aldehyde group’s susceptibility to over-oxidation necessitates careful reagent selection. Tempo/NaOCl systems have shown promise in minimizing carboxylic acid byproducts.

Stereochemical Control

The bicyclo[3.1.1]heptane core’s stereochemistry is influenced by the cyclization step. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst ) improve enantiomeric excess .

化学反応の分析

科学研究における用途

3-ベンジル-3-アザビシクロ[3.1.1]ヘプタン-6-カルバルデヒドは、科学研究においていくつかの用途があります。

科学的研究の応用

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde is a bicyclic compound featuring a bicyclo[3.1.1]heptane core, a benzyl group, and an aldehyde functional group. It is used in medicinal chemistry because it can mimic biologically active structures. Interaction studies suggest it can influence biochemical pathways through binding interactions with biomolecules and modulate enzyme activity and cellular signaling pathways.

Synthesis Methods
Several synthesis methods have been developed for this compound. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.

Applications in Medicinal Chemistry
this compound has several applications in medicinal chemistry:

  • It can be incorporated into the structure of antihistamine drugs, enhancing their pharmacokinetic properties and bioavailability.
  • It can influence various biochemical pathways through binding interactions with biomolecules.
  • It can modulate enzyme activity and cellular signaling pathways.
  • It serves as a building block for synthesizing novel drugs.
  • It is a promising building block for further selective derivatization of the cyclobutane ring, providing novel conformationally restricted piperidine derivatives .

Structural Similarities
Several compounds share structural features with this compound:

Compound NameStructure TypeUnique Features
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneBicyclicLacks aldehyde; focus on ketone functionality
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptaneBicyclicContains amino group; may exhibit different reactivity
Benzyl 6-Oxo-3-azabicyclo[3.1.1]heptaneBicyclicContains oxo group; differing biological activity

作用機序

3-ベンジル-3-アザビシクロ[3.1.1]ヘプタン-6-カルバルデヒドの作用機序は、そのユニークなビシクル構造を通じて分子標的に相互作用することに関係しています。ビシクル骨格の窒素原子は、水素結合やその他の相互作用に参加することができ、化合物の結合親和性と特異性に影響を与えます。 この化合物は、他の生物活性分子の構造と機能を模倣するバイオイソスターとして作用できます .

類似化合物との比較

Structural and Functional Group Comparisons

The following table summarizes key structural differences among related bicyclic compounds:

Compound Functional Group Molecular Formula Molecular Weight Key Applications
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde Aldehyde (-CHO) C₁₃H₁₅NO 201.27 g/mol Intermediate for nucleophilic additions
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Ketone (-CO) C₁₃H₁₅NO 201.27 g/mol Building block for piperidine derivatives
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine Amine (-NH₂) C₁₃H₁₈N₂ 202.30 g/mol Precursor for bioactive amines
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol Alcohol (-OH) C₁₃H₁₇NO 203.28 g/mol Hydrogen-bonding motifs in drug design

Key Observations :

  • The aldehyde and ketone derivatives share identical molecular formulas but differ in reactivity due to their functional groups. The aldehyde’s electrophilic nature makes it more reactive toward nucleophiles compared to the ketone .
Derivatization to Aldehyde

The aldehyde’s instability under basic conditions necessitates careful handling .

Comparative Reactivity
  • Aldehyde vs. Ketone : The aldehyde undergoes faster nucleophilic addition (e.g., with amines to form imines) compared to the ketone, which requires harsher conditions .
  • Amine vs. Alcohol : The amine (purity >98%, ) is typically synthesized via hydrogenation of oxime intermediates, while the alcohol is obtained through hydrolysis or reduction of ketones .

Spectroscopic and Crystallographic Data

NMR and MS Profiles
  • Aldehyde : Expected ¹H NMR signals at δ ~9.8 ppm (CHO) and ¹³C NMR at δ ~200 ppm (C=O). MS (m/z): ~201 .
  • Ketone : ¹³C NMR δ 208 ppm (C=O); MS (m/z): 201.13 .
  • Amine : ¹³C NMR δ 51–61 ppm (NCH₂Ph); MS (m/z): 202 .
X-ray Crystallography
  • The ketone and alcohol derivatives exhibit chair-boat conformational flexibility in the piperidine ring, as observed in X-ray studies. Substituents at the 6-position significantly influence ring puckering .

生物活性

3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, synthesis methods, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NOC_{14}H_{17}NO, with a molecular weight of 215.29 g/mol. The compound features a bicyclo[3.1.1]heptane core, which is modified by the presence of a benzyl group and an aldehyde functional group, enhancing its reactivity and biological interactions .

Pharmacological Potential

Research indicates that this compound exhibits promising biological activities, particularly in modulating enzyme activities and influencing cellular signaling pathways. Its structural similarity to other bioactive compounds suggests potential interactions with various biological targets, including receptors and enzymes involved in critical biochemical pathways .

Key Biological Activities:

  • Antihistamine Properties: The compound has been incorporated into the structure of antihistamine drugs, improving their pharmacokinetic properties and bioavailability .
  • Analgesic Activity: Similar derivatives have shown central analgesic activity, indicating that this compound may also possess pain-relieving properties through selective interaction with opioid receptors .

Synthesis Methods

Several synthesis methods have been developed for this compound, typically involving reactions with oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride .

Example Synthesis Pathway

  • Starting Material: Begin with suitable azabicyclic precursors.
  • Functionalization: Introduce the benzyl group via nucleophilic substitution.
  • Aldehyde Formation: Use oxidation techniques to convert the appropriate intermediate to the aldehyde form.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds that share structural features with this compound:

Compound NameStructure TypeUnique Features
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-oneBicyclicLacks aldehyde; focuses on ketone functionality
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptaneBicyclicContains amino group; different reactivity
Benzyl 6-Oxo-3-azabicyclo[3.1.1]heptaneBicyclicContains oxo group; differing biological activity

The uniqueness of this compound lies in its specific functional groups, particularly the aldehyde, which enhances its reactivity compared to similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

Study on Analgesic Activity

A study focusing on derivatives of 3,6-diazabicyclo[3.1.1]heptanes demonstrated their effectiveness as central analgesics with selectivity towards opioid receptors . This suggests that similar derivatives, including this compound, could be explored for pain management therapies.

Interaction Studies

Interaction studies indicate that this compound may influence various biochemical pathways through binding interactions with biomolecules, suggesting its potential role in pharmacological applications . Further research is warranted to elucidate the specific mechanisms through which these interactions occur.

Q & A

Q. What are the key synthetic routes for 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, including oxidation, reduction, and substitution. For example, oxidative decarboxylation using lead tetraacetate (Pb(OAc)₄) can generate bicyclic intermediates . Reduction of spirocyclic nitriles or photocatalytic Minisci-like reactions may introduce functional groups at bridgehead positions. Optimization requires adjusting solvent polarity (e.g., DMF for nucleophilic substitutions) and temperature to enhance yield. Purification via column chromatography or recrystallization is critical to isolate the aldehyde derivative .

Q. How does the benzyl group at the 3-position influence the compound’s physicochemical properties?

  • Methodological Answer : The benzyl group increases lipophilicity, potentially enhancing blood-brain barrier permeability. Computational tools like LogP calculations or molecular dynamics simulations can predict solubility and partition coefficients. Experimental validation involves HPLC retention time analysis under reversed-phase conditions . Comparative studies with non-benzylated analogs (e.g., 6-Oxa-3-azabicyclo derivatives) reveal steric and electronic effects on reactivity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies bridgehead proton environments and aldehyde proton shifts (δ ~9-10 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₃H₁₅NO).
  • IR Spectroscopy : Stretching frequencies for aldehyde (ν ~1720 cm⁻¹) and azabicyclic C-N bonds (ν ~1250 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and confirms bicyclic geometry .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) screens against receptors like serotonin transporters or σ-1 receptors. Pharmacophore mapping aligns the aldehyde group with catalytic pockets. Density Functional Theory (DFT) calculates electrostatic potential surfaces to assess nucleophilic/electrophilic sites. MD simulations (>100 ns) evaluate stability in lipid bilayers .

Q. What strategies address regioselectivity challenges during functionalization of the azabicyclic core?

  • Methodological Answer :
  • Protecting Groups : Boc protection of the nitrogen prevents undesired side reactions during aldehyde oxidation .
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the benzyl group.
  • Steric Control : Bulky ligands in asymmetric hydrogenation direct functionalization to less hindered positions .

Q. How do contradictory data on pharmacological activity inform experimental redesign?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., µ-opioid vs. κ-opioid receptor binding) may stem from assay conditions (e.g., buffer pH, cell lines). Redesign includes:
  • Dose-Response Curves : Test across a wider concentration range (nM to mM).
  • Orthogonal Assays : Combine radioligand binding with functional cAMP assays.
  • Metabolic Stability Tests : Liver microsome assays identify rapid degradation masking true activity .

Q. What in vitro models are suitable for evaluating neuroprotective effects?

  • Methodological Answer :
  • Primary Neuronal Cultures : Excitotoxicity models (glutamate-induced cell death) assess rescue effects.
  • SH-SY5Y Cells : Differentiated into dopaminergic neurons for Parkinson’s disease models.
  • Blood-Brain Barrier (BBB) Penetration : Use co-cultures of brain endothelial cells and astrocytes to measure P-gp efflux ratios .

Data Contradiction Analysis

Q. Why do studies report varying yields for similar synthetic routes?

  • Methodological Answer : Differences in reagent purity (e.g., Pb(OAc)₄ vs. TEMPO/NaClO) and reaction scaling (mg vs. kg) affect reproducibility. Kinetic studies (e.g., in situ IR monitoring) identify intermediate decomposition pathways. Design of Experiments (DoE) optimizes parameters like stoichiometry and mixing rates .

Tables for Key Data

Property Method Typical Value Reference
Molecular WeightHRMS201.27 g/mol
LogPHPLC (C18 column, MeOH/H₂O)1.85 ± 0.12
Aldehyde ν(C=O)IR Spectroscopy1718 cm⁻¹
Bridgehead ¹H NMR Shift500 MHz DMSO-d⁶δ 3.45–3.62 (m, 2H)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。